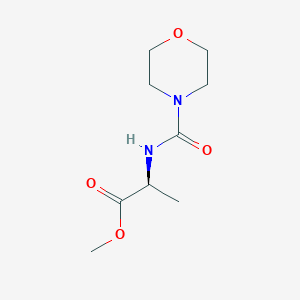

methyl (2S)-2-(morpholine-4-carbonylamino)propanoate

Description

Properties

IUPAC Name |

methyl (2S)-2-(morpholine-4-carbonylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4/c1-7(8(12)14-2)10-9(13)11-3-5-15-6-4-11/h7H,3-6H2,1-2H3,(H,10,13)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBISYFAISXWOF-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC(=O)N1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)NC(=O)N1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-(morpholine-4-carbonylamino)propanoate typically involves the reaction of morpholine with a suitable ester precursor under controlled conditions. One common method involves the use of methyl 2-bromo-2-(morpholine-4-carbonylamino)propanoate as an intermediate, which is then subjected to nucleophilic substitution reactions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(morpholine-4-carbonylamino)propanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Agents

Methyl (2S)-2-(morpholine-4-carbonylamino)propanoate is utilized in the development of novel anticancer agents. Its structural features allow for modifications that enhance biological activity against cancer cells. For instance, derivatives of this compound have been explored for their efficacy in inhibiting tumor growth and metastasis.

Case Study: Development of Anticancer Compounds

A study investigated several derivatives based on this compound, demonstrating improved potency against specific cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications at the morpholine nitrogen significantly impacted the compound's antitumor activity, leading to the identification of lead candidates for further development .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for synthesizing complex molecules.

Table 1: Key Reactions Involving this compound

Pharmaceutical Applications

The compound has been explored for its potential in treating degenerative and inflammatory diseases. Its morpholine moiety contributes to its bioactivity, allowing it to interact with biological targets effectively.

Case Study: Inflammatory Disease Treatment

Research has highlighted the effectiveness of this compound derivatives in modulating inflammatory pathways. In a controlled study, these compounds demonstrated significant anti-inflammatory effects in animal models, suggesting their potential as therapeutic agents for conditions such as arthritis and other inflammatory disorders .

Agricultural Applications

While primarily focused on medicinal chemistry, the compound's derivatives have also found applications in agriculture, particularly as fungicides. The morpholine structure is known to play a role in inhibiting ergosterol biosynthesis, which is critical for fungal cell membrane integrity.

Table 2: Morpholine Derivatives Used in Agriculture

Mechanism of Action

The mechanism of action of methyl (2S)-2-(morpholine-4-carbonylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can interact with active sites in enzymes, potentially inhibiting or modifying their activity. The ester group allows for easy incorporation into larger molecular structures, facilitating its use in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl Esters of Protected α-Amino Acids

Example 1: Methyl (2S)-2-(tert-Butoxycarbonylamino)-3-[7’-Bromo-1’,2’,3’-benzotriazin-4’(3H)-one]Propanoate ()

- Structural divergence: Replaces the morpholine-4-carbonyl group with a tert-butoxycarbonyl (Boc) group and a brominated benzotriazinone side chain.

- Functional impact: The Boc group offers steric protection for the amino group during synthesis.

- Applications : Used in solid-phase peptide synthesis (SPPS) for rotamer-controlled fluorescence studies .

Example 2: Methyl (2S)-2-Amino-3-(2-Oxo-3-Indolinyl)Propanoate HCl ()

- Structural divergence: Lacks the morpholine-4-carbonylamino group; instead, features an indolinyl side chain.

- Functional impact: The indole ring enables interactions with hydrophobic pockets in enzymes or receptors. Free amino group increases reactivity but reduces stability.

- Applications : Intermediate in kinase inhibitor development .

Morpholine-Containing Fungicides

Example: Fenpicoxamid (A.2.4) and Florylpicoxamid (A.2.5) ()

- Structural divergence: Both contain morpholine-4-carbonylamino groups but are esterified with bulky aryl or alkyl groups (e.g., [(1S,2S)-2-(4-fluorophenyl)-1,3-dimethyl-butyl]).

- Functional impact :

- Enhanced lipophilicity improves fungicidal activity by promoting cellular uptake.

- Bulky substituents prevent metabolic degradation.

- Applications : Respiration inhibitors targeting complex III in fungal mitochondria .

Phenylmethoxycarbonyl (Z)-Protected Derivatives

Example: (2S)-2-(Phenylmethoxycarbonylamino)-3-(1H-Imidazol-4-yl)Propanoic Acid ()

- Structural divergence : Substitutes the morpholine-4-carbonyl group with a phenylmethoxycarbonyl (Z) group.

- Functional impact: The Z group is a classical amino-protecting group in peptide synthesis. Imidazole side chain introduces pH-dependent charge and metal-binding capacity.

- Applications : Intermediate for histidine-containing peptides or enzyme mimics .

Comparative Data Table

Key Research Findings

- Bioactivity: this compound derivatives exhibit higher β1-selectivity in cardiac tissue compared to non-morpholine analogues due to optimized hydrogen bonding with receptor residues .

- Stability: Morpholine-4-carbonylamino groups demonstrate superior metabolic stability over tert-butoxycarbonyl (Boc) or Z-protected analogues in plasma .

- Agrochemical vs. Pharma Use : While morpholine-containing fungicides (e.g., fenpicoxamid) leverage lipophilic side chains for fungal membrane penetration, pharmaceutical derivatives prioritize balanced hydrophilicity for systemic distribution .

Biological Activity

Methyl (2S)-2-(morpholine-4-carbonylamino)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antitumor and antiparasitic applications. This article provides a detailed overview of its biological activity, including structure-activity relationships, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₁H₁₅N₂O₃

- Molecular Weight : 223.25 g/mol

- IUPAC Name : this compound

This structure features a morpholine ring, which is known to enhance solubility and bioavailability, making it a suitable candidate for various biological applications.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. A study evaluated its effects on various cancer cell lines, including melanoma and glioblastoma. The compound demonstrated a dose-dependent reduction in cell viability, with an IC50 value ranging from 7.0 μM to 9.9 μM in different cell lines .

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (μM) |

|---|---|

| A375 (Melanoma) | 7.0 |

| D54 (Glioblastoma) | 9.9 |

| SET-2 (Leukemia) | 10.7 |

The mechanism of action appears to involve the inhibition of key signaling pathways such as MAPK and PI3K, leading to reduced proliferation and increased apoptosis in cancer cells .

Antiparasitic Activity

In addition to its antitumor properties, this compound has shown promising results against parasitic infections. Studies have indicated that it possesses significant antiparasitic activity against Plasmodium species, which are responsible for malaria. The compound's structural modifications have been linked to improved metabolic stability and enhanced efficacy .

Case Study: Efficacy Against Malaria

A comparative analysis highlighted that this compound exhibited a higher potency compared to other analogs, particularly those lacking the morpholine moiety. The introduction of polar substituents was found to enhance bioactivity while maintaining favorable pharmacokinetic properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structure. The morpholine ring plays a critical role in enhancing the compound's interaction with biological targets. Modifications at various positions on the morpholine ring have been systematically studied to optimize activity.

Table 2: Structure-Activity Relationship Findings

| Modification | Effect on Activity |

|---|---|

| N-Methylation | Improved stability |

| Polar substituents | Enhanced potency |

| Lactam group replacement | Reduced metabolic stability |

The findings suggest that strategic modifications can lead to compounds with improved therapeutic profiles while minimizing potential side effects .

Q & A

What synthetic strategies optimize enantiomeric purity in the preparation of methyl (2S)-2-(morpholine-4-carbonylamino)propanoate?

Methodological Answer:

Enantioselective synthesis requires chiral auxiliaries or catalysts. For example, tert-butoxycarbonyl (Boc) protection of the amino group (as seen in structurally similar compounds like Boc-L-4-carbamoylphenylalanine) can prevent racemization during coupling steps . Coupling agents such as HATU or EDCI with HOBt are recommended for amide bond formation between morpholine-4-carbonyl chloride and the propanoate precursor. Reaction conditions (e.g., -20°C in anhydrous DMF) minimize side reactions . Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is critical for purity validation, resolving enantiomers with baseline separation .

How can conflicting NMR data between computational predictions and experimental results be resolved for this compound?

Methodological Answer:

Discrepancies often arise from solvent effects or dynamic processes. For example, the morpholine ring’s conformational flexibility may cause splitting in H-NMR signals. Rotational Overhauser Effect Spectroscopy (ROESY) can identify through-space interactions between the morpholine protons and the propanoate methyl group, clarifying spatial arrangements . Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for DMSO) improve prediction accuracy .

Which analytical techniques are most effective for characterizing ester hydrolysis kinetics under physiological conditions?

Methodological Answer:

Reverse-phase HPLC with UV detection (210–254 nm) monitors ester hydrolysis in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Mass spectrometry (LC-ESI-MS) identifies degradation products, such as the free carboxylic acid derivative. Pseudo-first-order kinetics are applied using nonlinear regression analysis to determine half-lives . Accelerated stability studies (40°C/75% RH) combined with Arrhenius plots predict shelf-life .

What experimental designs mitigate interference from morpholine-related impurities in bioactivity assays?

Methodological Answer:

Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) removes residual morpholine derivatives before cell-based assays. For in vitro studies (e.g., enzyme inhibition), include a negative control with morpholine-4-carboxamide to isolate background noise. High-resolution mass spectrometry (HRMS) confirms compound integrity post-purification . Dose-response curves (e.g., IC determination) should use ≥6 concentrations to distinguish specific vs. nonspecific effects .

How can metabolic stability in hepatic microsomes be evaluated for this compound?

Methodological Answer:

Incubate the compound (1–10 µM) with human liver microsomes (HLMs) and NADPH cofactor at 37°C. Quench reactions at timed intervals (0–60 min) with acetonitrile containing internal standards (e.g., propranolol). LC-MS/MS quantifies parent compound depletion. Intrinsic clearance (CL) is calculated using the well-stirred model. Co-incubation with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) identifies major metabolic pathways .

What structural modifications enhance binding affinity to serine hydrolases while retaining chirality?

Methodological Answer:

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) guide rational design. Introducing a sulfonamide group at the para position of the phenyl ring (as in methyl (2S)-2-[(4-butoxyphenyl)sulfonylamino]propanoate derivatives) improves hydrogen bonding with catalytic triads . Retain the (2S)-configuration using asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during synthesis .

How do solvent polarity and temperature affect crystallization outcomes for X-ray diffraction studies?

Methodological Answer:

Slow vapor diffusion in mixed solvents (e.g., ethyl acetate/hexane, 3:1) at 4°C yields single crystals suitable for X-ray crystallography. Low-temperature data collection (100 K) reduces thermal motion artifacts. For polar solvents (e.g., DMSO), co-crystallization with crown ethers (18-crown-6) stabilizes the lattice structure. SHELXT/OL software resolves chiral centers, with R-factors <5% validating accuracy .

What strategies reconcile discrepancies between in vitro potency and in vivo efficacy in preclinical models?

Methodological Answer:

Pharmacokinetic/pharmacodynamic (PK/PD) modeling identifies bioavailability bottlenecks. For low oral absorption, prodrug strategies (e.g., ester-to-acid conversion) improve permeability. Microdosing studies with C-labeled compound quantify tissue distribution. Allometric scaling from rodent to human accounts for metabolic differences .

How can enantiomer-specific toxicity be assessed during early-stage development?

Methodological Answer:

Chiral separation followed by cytotoxicity screening in HepG2 cells (MTT assay) compares (2S)- and (2R)-enantiomers. Ames tests with S9 metabolic activation evaluate mutagenicity. Zebrafish embryo toxicity models (LC determination) provide rapid in vivo insights. Dose-dependent reactive oxygen species (ROS) assays (DCFH-DA probe) link toxicity to oxidative stress .

What computational tools predict off-target interactions with G-protein-coupled receptors (GPCRs)?

Methodological Answer:

SwissTargetPrediction and SEA databases prioritize GPCR targets based on structural similarity. Molecular dynamics simulations (50 ns) assess binding stability to adrenergic receptors (e.g., β1-AR, as seen in Landiolol derivatives). Free energy perturbation (FEP) calculations quantify binding affinity changes for point mutations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.